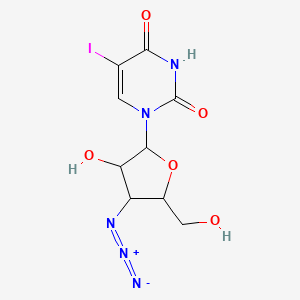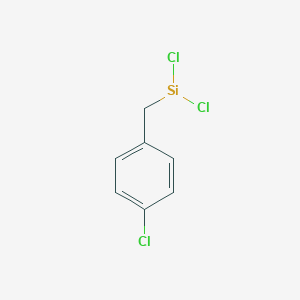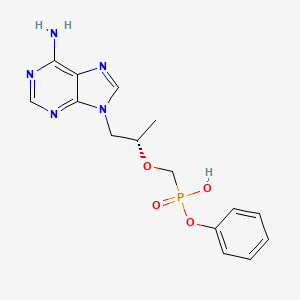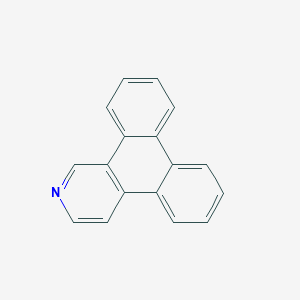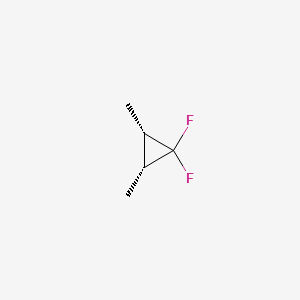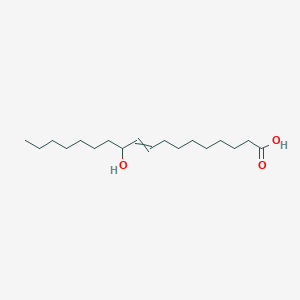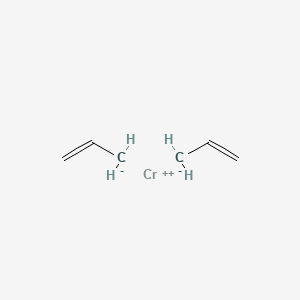
chromium(2+);prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium(2+);prop-1-ene is a coordination compound where a chromium ion in the +2 oxidation state is coordinated with prop-1-ene Chromium compounds are known for their diverse oxidation states and significant roles in various chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chromium(2+);prop-1-ene typically involves the reduction of chromium(III) compounds to chromium(II) in the presence of prop-1-ene.
Industrial Production Methods
Industrial production of this compound is less common due to the specialized conditions required for its synthesis. similar methods involving the reduction of chromium(III) compounds and coordination with alkenes can be scaled up with appropriate safety and handling measures .
Chemical Reactions Analysis
Types of Reactions
Chromium(2+);prop-1-ene can undergo various types of chemical reactions, including:
Oxidation: Chromium(II) can be oxidized to chromium(III) or higher oxidation states.
Reduction: Chromium(II) can be reduced to chromium(0) under specific conditions.
Substitution: Ligands coordinated to chromium(II) can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates.
Reduction: Reducing agents such as zinc or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent conditions.
Major Products Formed
Oxidation: Chromium(III) complexes or chromium oxides.
Reduction: Chromium metal or lower oxidation state complexes.
Substitution: New chromium(II) complexes with different ligands.
Scientific Research Applications
Chromium(2+);prop-1-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of chromium(2+);prop-1-ene involves its ability to coordinate with various substrates and facilitate chemical transformations. The chromium ion can interact with molecular targets such as enzymes and proteins, influencing their activity and function. In biological systems, chromium(II) can enhance insulin signaling pathways and improve glucose uptake .
Comparison with Similar Compounds
Chromium(2+);prop-1-ene can be compared with other chromium(II) compounds and coordination complexes:
Chromium(II) chloride: A common chromium(II) compound used in various chemical reactions.
Chromium(II) acetate: Known for its unique structure featuring a chromium-chromium quadruple bond.
Chromium(II) oxide: An inorganic compound with distinct properties and applications.
Properties
CAS No. |
2450-48-8 |
|---|---|
Molecular Formula |
C6H10Cr |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
chromium(2+);prop-1-ene |
InChI |
InChI=1S/2C3H5.Cr/c2*1-3-2;/h2*3H,1-2H2;/q2*-1;+2 |
InChI Key |
ZNSNLCAMVSZCDS-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]C=C.[CH2-]C=C.[Cr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


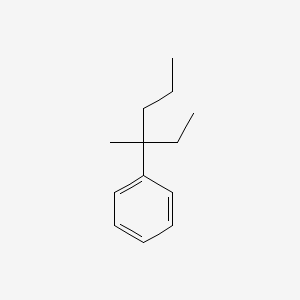

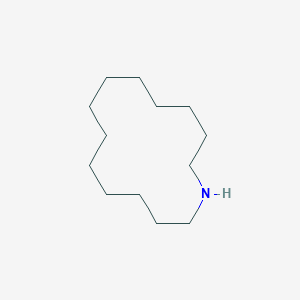
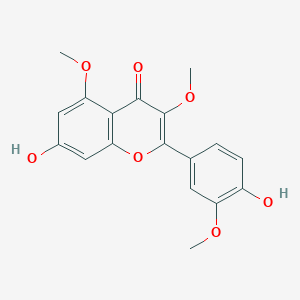
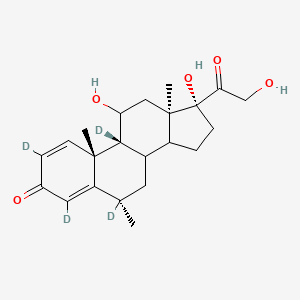
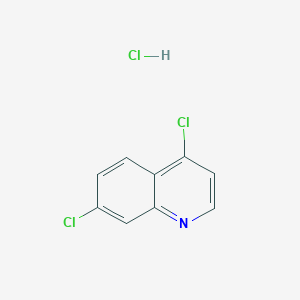
![Naphtho[2,3-g]quinazoline](/img/structure/B14754529.png)
